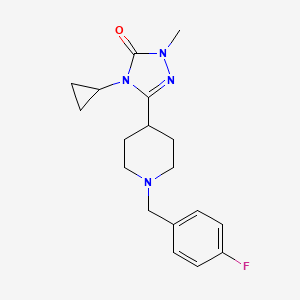
4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through alkylation reactions using 4-fluorobenzyl halides.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and triazole moieties.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorobenzyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学研究应用
4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
4-cyclopropyl-3-(1-benzylpiperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Similar structure but lacks the fluorine atom.
4-cyclopropyl-3-(1-(4-chlorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Contains a chlorine atom instead of fluorine.
4-cyclopropyl-3-(1-(4-methylbenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
生物活性
The compound 4-cyclopropyl-3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of antifungal and antibacterial properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The compound features a triazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:
Antifungal Activity
Recent studies indicate that triazole derivatives exhibit significant antifungal properties. The structure-activity relationship (SAR) of triazoles suggests that modifications at various positions can enhance their antifungal efficacy. For example, the presence of the piperidine moiety in this compound may contribute to its interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Moderate | Candida albicans | |
| Other Triazole Derivative | High | Aspergillus niger |
Antibacterial Activity
The antibacterial properties of this compound are also noteworthy. Triazoles have been shown to inhibit bacterial growth by interfering with nucleic acid synthesis and disrupting cell wall integrity. In vitro studies have demonstrated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Table 2: Antibacterial Activity
| Compound Name | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Moderate | Staphylococcus aureus | |
| Other Nitroimidazole Derivative | High | Escherichia coli |
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives, including our compound of interest. Researchers reported that modifications to the triazole ring significantly impacted biological activity. The incorporation of a cyclopropyl group was found to enhance lipophilicity, improving membrane penetration and overall efficacy against fungal pathogens .
属性
IUPAC Name |
4-cyclopropyl-5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-21-18(24)23(16-6-7-16)17(20-21)14-8-10-22(11-9-14)12-13-2-4-15(19)5-3-13/h2-5,14,16H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDHJTYQIKSFOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














